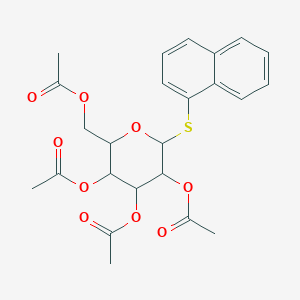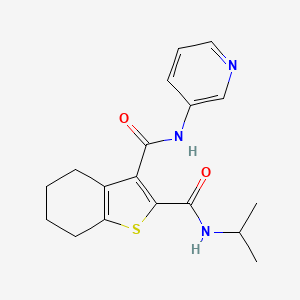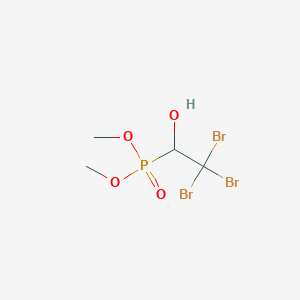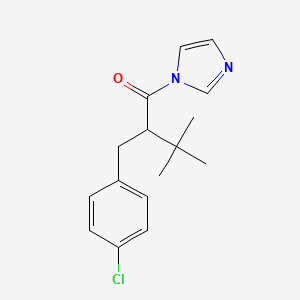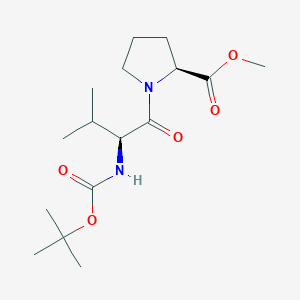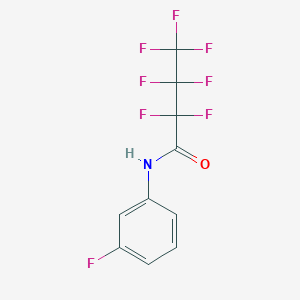
2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,4-Heptafluoro-N-(3-fluorophenyl)butanamide is a fluorinated organic compound with the molecular formula C11H6F8NO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide typically involves the reaction of heptafluorobutyric acid derivatives with 3-fluoroaniline. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include heptafluorobutyric anhydride and 3-fluoroaniline, with a catalyst such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(3-fluorophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of heptafluorobutyric acid derivatives.
Reduction: Formation of heptafluoro-N-(3-fluorophenyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,4-Heptafluoro-N-(3-fluorophenyl)butanamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide involves its interaction with molecular targets through its fluorinated functional groups. The compound can form strong hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluoro-N,N-diisobutylbutanamide
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(3-fluorophenyl)butanamide is unique due to the presence of both heptafluorobutyl and fluorophenyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a combination of high stability, reactivity, and potential biological activity, making it valuable for diverse research applications.
Eigenschaften
CAS-Nummer |
332031-88-6 |
|---|---|
Molekularformel |
C10H5F8NO |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluoro-N-(3-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H5F8NO/c11-5-2-1-3-6(4-5)19-7(20)8(12,13)9(14,15)10(16,17)18/h1-4H,(H,19,20) |
InChI-Schlüssel |
JTGBBOHHRPKBBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)

![3-(4-Tert-butylphenyl)-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14161124.png)

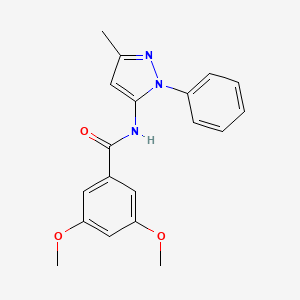
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
